Methyl 4-methylpiperidine-4-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROKLMQVGAOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679769 | |
| Record name | Methyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892493-16-2 | |
| Record name | Methyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Methodology
a. Preparation of 4-Methyl-2-Pyridinecarboxylic Acid
- Reaction: Hydrolysis of 4-methyl-2-cyanopiperidine under acidic conditions.
- Conditions: Reflux with hydrochloric acid at approximately 100°C for 5 hours, followed by distillation and filtration to isolate the acid.
b. Conversion to Methyl 4-methylpiperidine-4-carboxylate
- Esterification: The acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Reaction conditions: Reflux at controlled temperatures (~65°C) with continuous stirring.
- Outcome: Formation of methyl ester intermediates, which are purified via solvent extraction and crystallization.
Data Table 1: Summary of Preparation Conditions
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-methyl-2-cyanopiperidine | Hydrochloric acid | Reflux at 100°C, 5h | 4-methyl-2-piperidinecarboxylic acid | 85-90 |
| 2 | Acid | Methanol, acid catalyst | Reflux (~65°C) | This compound | 75-85 |
Synthesis via Hydrogenation and Functional Group Transformation
Catalytic Hydrogenation of 4-Methyl-2-Pyridine Carboxylic Acid
Esterification of the Acid
- Similar to the previous route, esterification with methanol yields the methyl ester.
Data Table 2: Hydrogenation Process Parameters
| Step | Catalyst | Temperature | Pressure | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C | 45–55°C | 2–3 bar | 80-88 | Complete ring reduction |
Large-Scale Industrial Synthesis Considerations
Process Optimization
- Continuous flow reactors are employed to improve reaction control, safety, and scalability.
- Precise temperature, pressure, and reagent addition rates are maintained to maximize yield and purity.
Key Reaction Conditions
| Parameter | Typical Range | Impact | References |
|---|---|---|---|
| Reflux temperature | 65–100°C | Reaction rate | , |
| Reaction time | 5–6 hours | Conversion efficiency | |
| Catalyst loading | 5–10 mol% | Catalyst efficiency |
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
Methyl 4-methylpiperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, notably argatroban, an anticoagulant used in the treatment of thrombotic disorders. Argatroban is particularly effective for patients with heparin-induced thrombocytopenia (HIT) and is used in percutaneous coronary interventions . -
Biological Activity :
The compound exhibits significant biological activity due to its nitrogen-containing structure, which allows it to interact effectively with biological systems. Research has shown that derivatives of this compound can act as thrombin inhibitors, contributing to their use in anticoagulation therapies .
Case Studies and Research Findings
-
Thrombin Inhibition Studies :
Research has demonstrated that this compound derivatives show potent inhibition of thrombin activity, making them valuable in the development of new anticoagulants. These studies highlight the compound's potential in treating various cardiovascular conditions . -
Comparative Analysis of Synthesis Routes :
A study compared different synthetic routes for producing argatroban precursors, emphasizing the advantages of using this compound as a starting material due to its favorable reaction conditions and high yields .
Data Table: Comparison of Synthesis Methods
| Method | Starting Material | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrogenation & Esterification | 4-Methyl-2-picolinic acid | Palladium charcoal | High | Efficient for industrial application |
| Grignard Reaction | Bromo-3-replacement-propylene | Various | Moderate | Complex operation |
| Direct Reduction | Picoline derivatives | Raney nickel | High | Cost-effective |
Mechanism of Action
The mechanism of action of Methyl 4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of local anesthetics, the compound acts as a precursor that undergoes further chemical modifications to produce the active anesthetic agent. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Ethyl 4-methylpiperidine-4-carboxylate Hydrochloride
- Structure : Ethyl ester derivative with a hydrochloride salt.
- Molecular Formula: C9H17NO2·HCl (MW: 207.7) .
- The hydrochloride salt improves crystallinity and aqueous solubility, making it favorable for pharmaceutical formulations .
- Applications : Used in protein degradation studies and as a precursor for bioactive molecules.
Methyl 1-methylpiperidine-4-carboxylate
- Structure : Methyl ester with a methyl group at the 1-position (instead of 4-position).
- Molecular Formula: C8H15NO2 (CAS 1690-75-1) .
- Reduced steric hindrance at the 4-position compared to Methyl 4-methylpiperidine-4-carboxylate.
- Applications : Intermediate in synthesizing analgesics and CNS-targeting agents.
tert-Butyl 4-methylpiperidine-4-carboxylate
- Structure : tert-Butyl ester with a 4-methyl group.
- Molecular Formula: C11H21NO2 (purity: 95%) .
- Key Differences :
- The bulky tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions.
- Lower solubility in polar solvents compared to methyl or ethyl esters.
- Applications : Used in peptide mimetics and as a protective group in multi-step syntheses.
Methyl 1-benzylpiperidine-4-carboxylate
- Structure : Benzyl group at the 1-position with a methyl ester.
- Molecular Formula: C14H19NO2 (CAS 10315-06-7) .
- Increased molecular weight and altered pharmacokinetics compared to non-aromatic analogs.
- Applications : Explored in antimicrobial and antitumor agents due to its structural similarity to bioactive piperidine derivatives .
Data Table: Comparative Analysis
Research Findings and Implications
- Biological Activity : Piperidine carboxylates with aromatic substituents (e.g., benzyl) exhibit enhanced antibacterial and antitumor properties, likely due to improved target interaction .
- Solubility and Stability : Hydrochloride salts (e.g., Ethyl 4-methylpiperidine-4-carboxylate HCl) offer better aqueous solubility, critical for drug delivery .
- Synthetic Utility : Bulky esters like tert-butyl protect reactive groups during synthesis, enabling complex molecule assembly .
Biological Activity
Methyl 4-methylpiperidine-4-carboxylate (MMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is a nitrogen-containing heterocyclic compound characterized by the following chemical structure:
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Solubility : Slightly soluble in water, with better solubility in organic solvents .
1. Antimicrobial Properties
MMPC has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of piperidine, including MMPC, exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of specific substituents on the piperidine ring enhances this activity, making it a candidate for further development as an antimicrobial drug .
2. Anticancer Activity
Research has shown that MMPC and its derivatives possess anticancer properties. For instance, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC₅₀ values for these compounds indicate potent activity, with modifications to the piperidine structure leading to improved efficacy .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| MMPC | MCF-7 | 29.1 |
| MMPC | A549 | 15.3 |
3. Pharmacokinetics and Metabolism
Pharmacokinetic studies reveal that MMPC exhibits favorable absorption characteristics, with high gastrointestinal absorption predicted based on its chemical structure. In vivo studies have demonstrated that derivatives maintain significant bioavailability and metabolic stability, making them suitable candidates for oral administration .
Case Study 1: Antitubercular Agents
MMPC has been utilized as a reactant in the synthesis of antitubercular agents. Its role in the development of aminopyrazine inhibitors highlights its potential in treating tuberculosis, a disease that remains a global health challenge. The synthesis involves C-2 arylation of piperidines through metal-catalyzed reactions .
Case Study 2: Selective Adenosine A2A Receptor Antagonists
Research into related compounds has identified their potential as selective antagonists at adenosine A2A receptors, which play critical roles in various physiological functions. These compounds could be beneficial in conditions such as acute myocardial ischemia and other cardiovascular diseases .
Q & A
Q. What are the common synthetic routes for Methyl 4-methylpiperidine-4-carboxylate, and what factors influence reaction yields?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 4-methylpiperidine-4-carboxylic acid with methyl chloride or methyl iodide in the presence of a base (e.g., KCO) under anhydrous conditions . Alternatively, transesterification using methyl acetate and acid catalysis can yield the ester. Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios. Impurities from incomplete esterification or side reactions (e.g., N-methylation) can be mitigated via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the ester group (COOCH) and piperidine ring substitution. For crystallographic analysis, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure, including bond angles and torsional strain . Powder X-ray diffraction (PXRD) can assess phase purity, while IR spectroscopy verifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) .
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., dried DCM) during handling. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential skin/eye irritation, as observed in structurally similar piperidine derivatives .
Advanced Research Questions
Q. How can ring puckering coordinates be applied to analyze the conformational flexibility of this compound?
- Methodological Answer : Cremer-Pople puckering parameters quantify non-planar distortions in the piperidine ring. Using crystallographic data, define the mean plane of the ring and calculate displacements (z) of each atom perpendicular to this plane. Amplitude (q) and phase angle (φ) parameters differentiate chair, boat, or twist-boat conformations. Computational tools like Gaussian or ORCA can model energy minima for these conformers, validated against experimental data .
Q. How can researchers resolve contradictions in experimental data during the synthesis of this compound?
- Methodological Answer : Contradictions (e.g., inconsistent yields or unexpected byproducts) require systematic troubleshooting:
- Step 1 : Verify reagent purity via HPLC or GC-MS.
- Step 2 : Optimize reaction conditions using Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent).
- Step 3 : Characterize byproducts via LC-MS or high-resolution NMR. For example, N-methylation side products may form if excess methylating agent is used .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, such as nucleophilic/electrophilic sites on the piperidine ring. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., opioid receptors), while Molecular Dynamics (MD) simulations assess stability in aqueous or lipid environments .
Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing environmental impact?
- Methodological Answer : Apply green chemistry principles:
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate.
- Use catalytic methods (e.g., lipase-catalyzed esterification) to reduce waste.
- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to minimize excess reagent use .
Q. What pharmacological assays are appropriate for assessing the bioactivity of this compound derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
